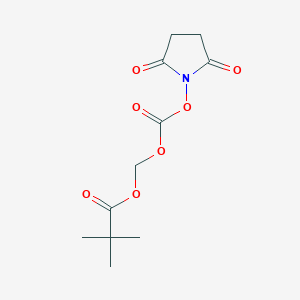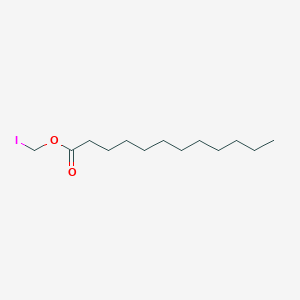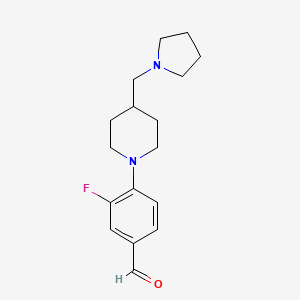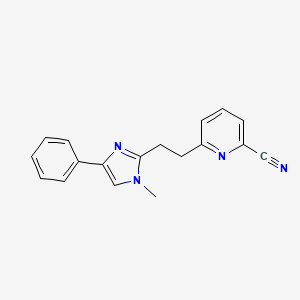
6-(2-(1-methyl-4-phenyl-1H-imidazol-2-yl)ethyl)picolinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-(1-methyl-4-phenyl-1H-imidazol-2-yl)ethyl)picolinonitrile is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-(1-methyl-4-phenyl-1H-imidazol-2-yl)ethyl)picolinonitrile typically involves multi-step organic reactions. The process begins with the preparation of the picolinonitrile core, followed by the introduction of the ethyl chain and the imidazole group. Common reagents used in these reactions include nitriles, alkyl halides, and imidazole derivatives. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and reduce costs. The use of automated systems and advanced analytical techniques ensures consistent quality and high throughput in industrial settings.
Chemical Reactions Analysis
Types of Reactions
6-(2-(1-methyl-4-phenyl-1H-imidazol-2-yl)ethyl)picolinonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s structure.
Substitution: Substitution reactions involve replacing one functional group with another, which can significantly change the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.
Scientific Research Applications
6-(2-(1-methyl-4-phenyl-1H-imidazol-2-yl)ethyl)picolinonitrile has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a ligand for imaging studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(2-(1-methyl-4-phenyl-1H-imidazol-2-yl)ethyl)picolinonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5,8-dimethyl-2-[2-(1-(11)C-methyl)-4-phenyl-1H-imidazol-2-yl)-ethyl]-[1,2,4]triazolo[1,5-a]pyridine: A radiolabeled compound used in PET imaging studies.
4-(3-fluoroazetidin-1-yl)-7-methyl-5-(1-methyl-5-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)imidazo[1,5-f][1,2,4]triazine: A ligand for evaluating phosphodiesterase 2A inhibitors.
Uniqueness
6-(2-(1-methyl-4-phenyl-1H-imidazol-2-yl)ethyl)picolinonitrile stands out due to its specific combination of functional groups and structural features. This uniqueness makes it a valuable compound for studying specific chemical reactions and biological interactions that may not be possible with other similar compounds.
Properties
Molecular Formula |
C18H16N4 |
|---|---|
Molecular Weight |
288.3 g/mol |
IUPAC Name |
6-[2-(1-methyl-4-phenylimidazol-2-yl)ethyl]pyridine-2-carbonitrile |
InChI |
InChI=1S/C18H16N4/c1-22-13-17(14-6-3-2-4-7-14)21-18(22)11-10-15-8-5-9-16(12-19)20-15/h2-9,13H,10-11H2,1H3 |
InChI Key |
ZBDLINQVYWEFMG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=C1CCC2=NC(=CC=C2)C#N)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


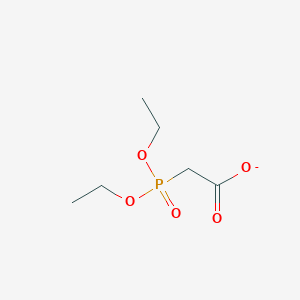
![7-(5-Isobutylpyridin-2-yl)-7-azaspiro[3.5]non-2-ylamine](/img/structure/B8399263.png)
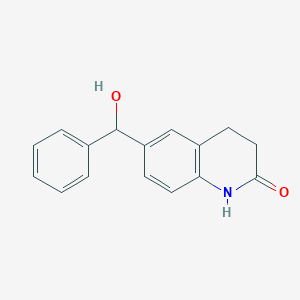
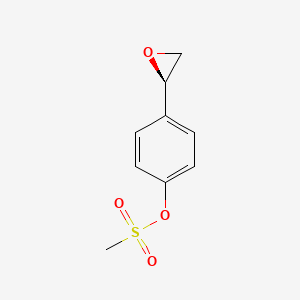

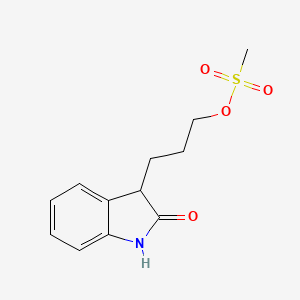
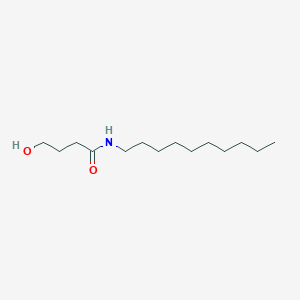
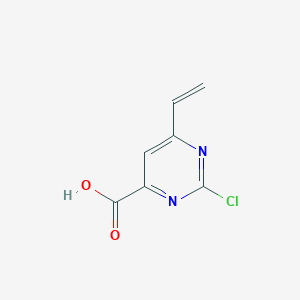
![4-Chloro-2-piperidin-4-yl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B8399300.png)
![Ethyl 1-[6-ethylthieno[2,3-d]pyrimidin-4-yl]piperidine-4-carboxylate](/img/structure/B8399304.png)
